molecular formula C21H17F3N4OS B10876279 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10876279
M. Wt: 430.4 g/mol
InChI Key: TVNMDBKZYKYGOE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.

    Synthesis of the Pyrazolone Core: The pyrazolone core is usually formed by the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethyl halides.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.

    Reduction: Reduction reactions can occur at the imidoyl group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolone core.

    Reduction: Amino derivatives of the ethanimidoyl group.

    Substitution: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and trifluoromethyl-substituted molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the benzothiazole ring and pyrazolone core suggests it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-phenylethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the benzothiazole ring, pyrazolone core, and trifluoromethyl group in 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17F3N4OS

Molecular Weight

430.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(4-ethylphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H17F3N4OS/c1-3-13-8-10-14(11-9-13)25-12(2)17-18(21(22,23)24)27-28(19(17)29)20-26-15-6-4-5-7-16(15)30-20/h4-11,27H,3H2,1-2H3

InChI Key

TVNMDBKZYKYGOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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